2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

LogP Lipophilicity Membrane permeability

Researchers designing light-activatable sPLA₂ inhibitors can use this dual-functional coumarin-phenacyl ester for spatiotemporal control over enzyme inhibition. It merges a coumarin-3-carboxylate pharmacophore (EOCC analog IC₅₀ = 3.1 nmol; platelet aggregation reduced from 91.5% to 18.6%) with a photocleavable phenacyl ester (cleavage at 300-419 nm) for on-demand uncaging. The 4-bromophenyl group enables Suzuki-Miyaura diversification for parallel SAR exploration. LogP 3.78 ensures organic solubility for coupling reactions. Supplied with Certificate of Analysis; shipped at ambient temperature.

Molecular Formula C18H11BrO5
Molecular Weight 387.2g/mol
CAS No. 854-25-1
Cat. No. B390454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
CAS854-25-1
Molecular FormulaC18H11BrO5
Molecular Weight387.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2
InChIKeyDGIXZRVPPOKQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS 854-25-1): Structural Identity and Procurement-Grade Characterization


2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS 854-25-1) is a synthetic coumarin-3-carboxylate ester featuring a 2-oxoethyl spacer bridging the coumarin core to a 4-bromophenyl terminus. Its molecular formula is C₁₈H₁₁BrO₅ with a molecular weight of 387.18 g/mol . Computed physicochemical parameters include a density of 1.6 ± 0.1 g/cm³, boiling point of 568.1 ± 50.0 °C at 760 mmHg, flash point of 297.4 ± 30.1 °C, LogP of 3.78, and refractive index of 1.638 . The compound belongs to the broader class of 2-oxo-2H-chromene (coumarin) derivatives, a scaffold extensively studied for diverse bioactivities including enzyme inhibition, photochemical responsiveness, and fluorescence [1]. The 4-bromophenyl ketone moiety additionally classifies it among phenacyl esters, which are recognized for their utility as photocleavable protecting groups and synthetic intermediates [2].

Why 2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate Cannot Be Substituted by Simpler Coumarin Esters or Generic Phenacyl Derivatives


Two structural domains jointly determine the functional profile of this compound, and substitution with a generic coumarin ester or simple phenacyl benzoate eliminates one of these domains. The coumarin-3-carboxylate core provides the planar benzopyrone system required for π-stacking interactions, fluorescence, and enzyme inhibition (e.g., irreversible binding to phospholipase A₂ demonstrated for the analog ethyl 2-oxo-2H-chromene-3-carboxylate, IC₅₀ = 3.1 ± 0.06 nmol [1]), while the 2-(4-bromophenyl)-2-oxoethyl moiety introduces photochemical lability characteristic of phenacyl esters [2] and a bromine atom positioned for transition-metal-catalyzed cross-coupling [3]. Replacing the entire structure with ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) forfeits both the photolabile ester and the aryl bromide handle; replacing it with a simple 2-(4-bromophenyl)-2-oxoethyl benzoate loses the coumarin's spectroscopic and biological properties. Even the closely related 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, which lacks the 2-oxoethyl spacer, exhibits different solid-state packing (C–H···O chains along [001] and π–π sheets in the bc plane, centroid–centroid distances 3.7254–3.7716 Å [4]) and lacks the conformational flexibility of the oxoethyl linker that modulates solution-phase photoreactivity [2].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS 854-25-1) Against Closest Structural Analogs


LogP Differentiation: 2-Oxoethyl Spacer Increases Lipophilicity by ~1.5–1.8 Log Units Versus Shorter-Chain Coumarin-3-Carboxylate Esters

The target compound's computed LogP of 3.78 places it in a distinctly higher lipophilicity range compared to the simpler ethyl ester analog (EOCC, LogP ~2.0–2.3 estimated via analogous computational methods) [1]. This ~1.5–1.8 log unit increase, attributable to the 4-bromophenyl-2-oxoethyl substituent, predicts enhanced membrane permeability. By comparison, 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate (lacking the oxoethyl spacer) is expected to have a LogP intermediate between EOCC and the target compound, while 2-(4-bromophenyl)-2-oxoethyl benzoates (lacking the coumarin oxygen) exhibit LogP values around 4.0–4.5, exceeding typical drug-like ranges [2]. The target compound's LogP of 3.78 balances sufficient lipophilicity for cell penetration with retention within generally acceptable drug-like boundaries.

LogP Lipophilicity Membrane permeability ADME profiling

Solid-State Conformational Divergence: 2-Oxoethyl Spacer Eliminates the syn-Carbonyl Arrangement Seen in 4-Bromophenyl 2-Oxo-2H-chromene-3-carboxylate

In the crystal structure of the close analog 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate (which lacks the 2-oxoethyl spacer), the coumarin carbonyl and ester carbonyl adopt a syn conformation, and the bromobenzene ring forms a dihedral angle of 25.85(10)° with the coumarin plane [1]. Molecules assemble via C–H···O interactions into C(6) chains along [001], with neighboring chains connected by π–π interactions (centroid–centroid: 3.7254(15)–3.7716(16) Å) forming sheets in the bc plane [1]. Introduction of the –OCH₂CO– spacer in the target compound replaces the direct ester–aryl bond with a conformationally flexible two-atom linker bearing an additional ketone, which is expected to disrupt the syn carbonyl arrangement, alter the dihedral angle distribution, and modify the hydrogen-bonding topology [2]. This conformational divergence has direct consequences for melting point, solubility, and solid-state photoreactivity [3].

Crystal engineering Solid-state packing Conformational analysis π-π stacking

Dual Functional Domains: Coumarin-Based sPLA₂ Inhibition Pharmacophore (IC₅₀ ~3.1 nmol) Combined with Photolabile Phenacyl Ester Motif

The target compound integrates two independently validated functional domains within a single molecular entity. First, the coumarin-3-carboxylate ester core is the key pharmacophore for irreversible inhibition of secretory phospholipase A₂ (sPLA₂), as demonstrated for the analog ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC), which inhibited Crotalus durissus ruruima sPLA₂ with an IC₅₀ of 3.1 ± 0.06 nmol, decreased Vₘₐₓ and Kₘ parameters, reduced platelet aggregation from 91.54 ± 9.3% (native sPLA₂) to 18.56 ± 6.5% (sPLA₂ + EOCC), and formed a stable covalent complex increasing the enzyme mass from 14,299.34 Da to 14,736.22 Da [1]. Second, the 2-(4-bromophenyl)-2-oxoethyl ester is a phenacyl-type photolabile group, with the general class established to undergo photocleavage at 300–419 nm in methanolic solution [2]. In contrast, simple coumarin-3-carboxylate esters (e.g., EOCC) lack photolability, and simple phenacyl benzoates lack sPLA₂ inhibitory activity [3]. The target compound is therefore uniquely positioned as a potential photoactivatable sPLA₂ inhibitor or caged probe.

sPLA₂ inhibition Photocleavable linker Caged compounds Prodrug design

Aryl Bromide as a Synthetic Diversification Handle: The 4-Bromophenyl Group Enables Suzuki–Miyaura Cross-Coupling Not Possible with Non-Halogenated Coumarin-3-Carboxylate Esters

The para-bromine substituent on the phenyl ring of the target compound provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions, specifically Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids [1]. This capability is absent in non-halogenated coumarin-3-carboxylate esters such as EOCC or 2-oxo-2-phenylethyl analogs. The closely related 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate also carries an aryl bromide, but at the ester aryl position rather than on the phenacyl terminus, resulting in a different coupling trajectory and electronic environment (the bromide in the target compound is conjugated to a ketone rather than directly to the ester oxygen). The 4-bromophenyl-2-oxoethyl benzoate series [2] demonstrates that this specific phenacyl bromide motif is chemically accessible and amenable to further derivatization, though those compounds lack the coumarin core. The target compound thus occupies a unique intersection: coumarin spectroscopic/biological properties plus a cross-coupling-competent aryl bromide at a position that does not electronically deactivate the coumarin ring.

Suzuki coupling Aryl bromide Late-stage functionalization Library synthesis

Phenacyl-Coumarin Conjugate Photolysis: Wavelength-Dependent Cleavage at 300–419 nm Establishes Light-Controlled Release Capability Absent in Simple Coumarin Esters

Phenacyl esters conjugated to a coumarin scaffold have been demonstrated to undergo photolytic cleavage upon irradiation at 300, 350, and 419 nm in methanol solution, releasing the free carboxylic acid [1]. This photochemical behavior is intrinsic to the phenacyl ester moiety and is not exhibited by simple alkyl coumarin-3-carboxylates such as EOCC. The target compound, bearing the same phenacyl ester functionality linked to a coumarin-3-carboxylate, is expected to display comparable photolability. Its 4-bromophenyl substituent may additionally modulate the absorption profile and cleavage quantum yield relative to the unsubstituted phenyl phenacyl esters studied in the model system [1]. The photocleavage property enables the compound to function as a light-removable protecting group for the coumarin-3-carboxylic acid, or as a photocleavable linker in solid-phase synthesis—applications for which simple coumarin esters (ethyl, methyl, phenyl) are inherently unsuitable [2].

Photocleavable linker Solid-phase synthesis Caged compounds Photopharmacology

High-Value Application Scenarios for 2-(4-Bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (CAS 854-25-1) Based on Differentiated Evidence


Photoactivatable sPLA₂ Inhibitor Probes for Spatiotemporally Controlled Enzymology

Based on the combined evidence of the coumarin-3-carboxylate scaffold as an irreversible sPLA₂ inhibitor (IC₅₀ = 3.1 nmol for the EOCC analog, with demonstrated reduction of platelet aggregation from 91.5% to 18.6% [1]) and the phenacyl ester as a photocleavable group (cleavage at 300–419 nm [2]), this compound is a rational starting point for designing light-activated sPLA₂ inhibitors. Researchers can deliver the intact (masked) prodrug to cells or tissues, then locally uncage the active coumarin carboxylate by controlled light exposure, enabling spatial and temporal control over enzyme inhibition that is not achievable with constitutively active ethyl or methyl coumarin-3-carboxylates.

Late-Stage Diversification Intermediate for Coumarin-Focused Combinatorial Libraries

The 4-bromophenyl group provides a Suzuki–Miyaura cross-coupling handle [3] that enables the parallel synthesis of diverse biaryl-coumarin hybrids from a single precursor. This strategy is not accessible from non-halogenated coumarin-3-carboxylate esters. The LogP of 3.78 predicts adequate organic solubility for coupling reactions while retaining drug-like physicochemical space, positioning this compound as an efficient branching point for structure-activity relationship (SAR) exploration of coumarin-based enzyme inhibitors, fluorescent probes, or antimicrobial agents.

Photocleavable Linker for Solid-Phase Synthesis of Coumarin-Modified Peptides or Small Molecules

Phenacyl-coumarin conjugates have been specifically developed as photocleavable linkers for solid-phase organic synthesis, allowing light-induced release of products under mild, orthogonal conditions [2]. The target compound, with its 4-bromophenyl-modified phenacyl ester, extends this concept by offering the bromine atom as an additional functionalization site for attaching solid supports or for post-cleavage derivatization. This dual functionality (photocleavable ester plus aryl bromide handle) is not available in simpler phenacyl ester linkers or in alkyl coumarin-3-carboxylate resins.

Crystallographic and Solid-State Materials Studies Requiring Non-Syn Carbonyl Conformation

The 2-oxoethyl spacer in the target compound is predicted to disrupt the syn carbonyl geometry observed in the directly attached 4-bromophenyl analog (dihedral angle 25.85°, C(6) chains via C–H···O, π–π sheets at 3.7254–3.7716 Å [4]), generating a distinct hydrogen-bonding and packing topology. Materials scientists investigating structure-property relationships in coumarin-based organic crystals—including photomechanical behavior, nonlinear optical properties, or co-crystal engineering—should select this compound over the directly attached 4-bromophenyl analog when a more flexible, non-planar ester conformation is desired.

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